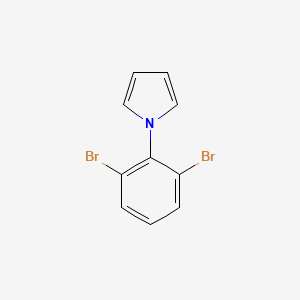

1-(2,6-二溴苯基)-1H-吡咯

描述

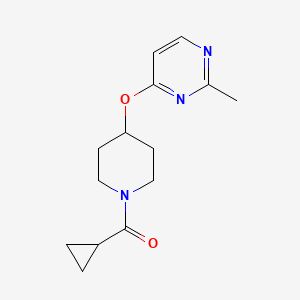

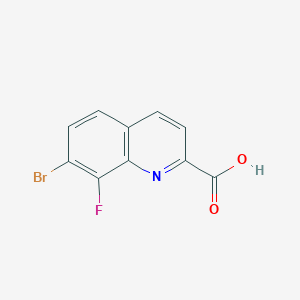

“1-(2,6-dibromophenyl)-1H-pyrrole” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a phenyl ring, which is a six-membered aromatic ring. The phenyl ring is substituted at the 2 and 6 positions with bromine atoms .

Synthesis Analysis

The synthesis of compounds similar to “1-(2,6-dibromophenyl)-1H-pyrrole” has been reported in the literature. For instance, 1-(2-bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole can react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline and ullazines .Molecular Structure Analysis

The molecular structure of “1-(2,6-dibromophenyl)-1H-pyrrole” would consist of a pyrrole ring attached to a phenyl ring at the 1-position. The phenyl ring would have bromine atoms attached at the 2 and 6 positions .Chemical Reactions Analysis

In a reported reaction, 1-(2,6-dibromophenyl)-1H-pyrrole reacts with aromatic alkynes in the presence of Rh-6G and DIPEA under blue light irradiation. The reaction proceeds through the formation of an aryl radical that is trapped by the alkyne. The intermediate vinyl radical then cyclizes intramolecularly to form the final product .科学研究应用

合成和化学性质

可见光介导的环化

在蓝光照射下,1-(2,6-二溴苯基)-1H-吡咯在催化量的罗丹明6G和N,N-二异丙基乙胺的存在下用于形成吡咯并喹啉和乌拉嗪。这些反应在室温下进行,避免了过渡金属催化剂,并提供了中等至良好的产率。这种方法突出了1-(2,6-二溴苯基)-1H-吡咯在光化学合成中的潜力(Das, Ghosh, & Koenig, 2016)。

钯催化的环化

在另一项研究中,1-(2,6-二溴苯基)-1H-吡咯与炔烃一起用于构建π共轭的吲哚并[6,5,4,3-ija]喹啉酮(乌拉嗪)。该方法证明了1-(2,6-二溴苯基)-1H-吡咯在制造有机光电材料中的效用(Wan et al., 2016)。

乌拉嗪的合成

使用芳烃的钯催化的双环化用于从1-(2,6-二溴苯基)-1H-吡咯合成π-扩展的二苯并[d,k]乌拉嗪。这突出了其在复杂化学合成和新型化合物创建中的作用(Wang et al., 2020)。

在材料科学中的应用

钢腐蚀的有机抑制剂

1H-吡咯的衍生物,如1-苯基-1H-吡咯-2,5-二酮,已被研究为盐酸介质中碳钢腐蚀的有效有机抑制剂。这表明吡咯衍生物在腐蚀防护应用中的潜力(Zarrouk et al., 2015)。

电致变色器件

对N-取代聚(双-吡咯)薄膜的电分析、光谱和热性能的研究证明了它们在电致变色器件中的潜力。这表明1-(2,6-二溴苯基)-1H-吡咯衍生物在开发具有独特电化学性能的材料中的作用(Mert, Demir, & Cihaner, 2013)。

光致发光聚合物

合成含有2,3,5,6-四芳基吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物,该单元显示出强烈的荧光并溶于普通有机溶剂中,揭示了吡咯衍生物在发光材料的制造中的效用(Zhang & Tieke, 2008)。

属性

IUPAC Name |

1-(2,6-dibromophenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSHJVXKRFBSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2985653.png)

![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2985658.png)

![N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide](/img/structure/B2985659.png)

![3-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2985660.png)

![3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985668.png)

![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)